S-Butyl Thiobenzoate

Descripción general

Descripción

S-Butyl thiobenzoate is a compound that can be inferred to be related to the family of thiobenzoate derivatives, which are known for their applications in various chemical reactions and processes. Although the provided papers do not directly discuss S-butyl thiobenzoate, they do provide insights into the behavior of similar compounds, such as S-phenyl thiobenzoate and butyltin(IV) 2-sulfobenzoates, which can help us understand the potential characteristics and applications of S-butyl thiobenzoate .

Synthesis Analysis

The synthesis of related thiobenzoate compounds often involves organometallic reactions and can be achieved through one-pot synthesis methods. For example, S,S-diphenyl ethanebis(thioate) was synthesized using a lithiation reaction followed by a reaction with oxalyl chloride . Similarly, butyltin complexes with 2-sulfobenzoic acid were synthesized and characterized, indicating the potential for synthesizing S-butyl thiobenzoate through analogous methods .

Molecular Structure Analysis

The molecular structure of thiobenzoate derivatives can be complex, with the potential for various coordination modes. For instance, butyltin complexes were found to have dynamic properties in solution, with the possibility of existing in multiple isomeric forms . The structure of S-butyl thiobenzoate would likely exhibit similar complexity, with the potential for different isomers and conformers.

Chemical Reactions Analysis

Thiobenzoate derivatives participate in a range of chemical reactions. For example, thiobenzoyl isocyanate forms adducts with organometallic amines, and the nature of the metal affects the structure of the resulting adduct . S-phenyl thiobenzoate derivatives act as photoinitiators, undergoing photolysis to produce various photolytic products and initiating polymerization of vinyl monomers . S-butyl thiobenzoate may similarly engage in addition reactions and serve as a photoinitiator or reactant in polymerization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiobenzoate derivatives can be influenced by their molecular structure. For example, the photolysis and photopolymerization behavior of S-phenyl thiobenzoate is affected by the position of substituents on the benzoyl group . Butyltin complexes with 2-sulfobenzoic acid exhibit interesting solid-state properties and coordination modes, which could be relevant to the properties of S-butyl thiobenzoate . Additionally, the macrocyclic structure of tri-n-butyltin 2,6-difluorobenzoate suggests that related compounds like S-butyl thiobenzoate may also form unique structural motifs .

Aplicaciones Científicas De Investigación

1. Chemical Reactions and Synthesis

- Chemical Synthesis : S-Butyl Thiobenzoate is involved in various chemical reactions. For instance, it reacts with aldehydes like propionaldehyde, butylaldehyde, and benzaldehyde to produce S-(1-substituted alkyl) thioacetates and thiobenzoates. These reactions are catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and its salt with thiobenzoic acid (Horii, Kawamura, Nakabayashi, & Abe, 1981).

- Photoinitiators in Polymerization : S-phenyl thiobenzoates, including derivatives of S-Butyl Thiobenzoate, have been studied for their reactivity as radical photoinitiators in polymerization. These compounds show significant reactivity due to their effective UV light absorption (Morlet‐Savary, Fouassier, & Tomioka, 1992).

2. Pharmacological Research

- Local Anesthetic Effects : Butamben, a derivative of S-Butyl Thiobenzoate, is used as a long-duration anesthetic for chronic pain treatment. Research has explored its mechanism of action, which includes inhibiting voltage-gated ion channels in dorsal root nociceptor fibers (Winkelman, Beck, Ypey, & O'leary, 2005).

- Sensory Neuronal Channels Inhibition : Butamben also affects sensory neuronal channels, contributing to its analgesic properties. It inhibits transient receptor potential (TRP) channels, which are important in pain perception (Bang, Yang, Yoo, Heo, & Hwang, 2012).

3. Environmental and Toxicological Studies

- Environmental Impact : The environmental behavior of parabens, including butyl paraben (a compound related to S-Butyl Thiobenzoate), has been extensively studied. They are commonly found in water bodies due to their use in consumer products and have potential endocrine-disrupting effects (Haman, Dauchy, Rosin, & Munoz, 2015).

4. Biological Impact Studies

- Reproductive System Effects : Studies have shown that butyl paraben, which shares structural similarities with S-Butyl Thiobenzoate, can adversely affect the male reproductive system in animal models. This includes impacts on spermatogenesis and hormone levels (Oishi, 2002).

Propiedades

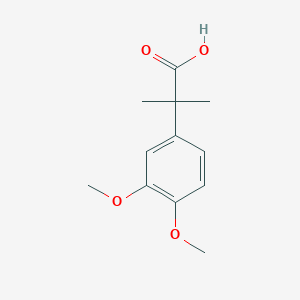

IUPAC Name |

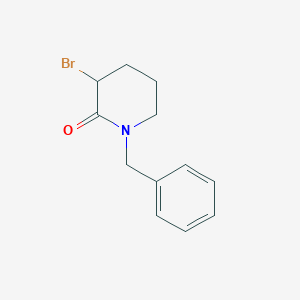

S-butyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXZPIFZTPWOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494974 | |

| Record name | S-Butyl benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Butyl Thiobenzoate | |

CAS RN |

7269-35-4 | |

| Record name | S-Butyl benzenecarbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)

![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)